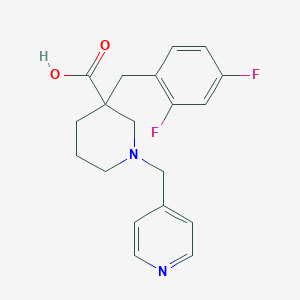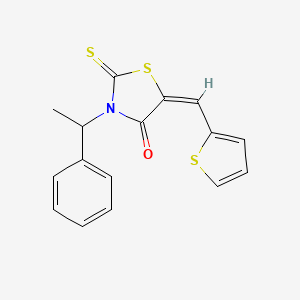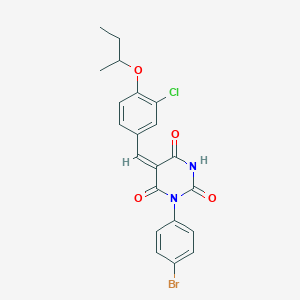![molecular formula C14H21NO3 B5396797 N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide, also known as GW501516, is a synthetic drug that has been extensively studied in recent years due to its potential applications in scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a range of biochemical and physiological effects.
科学研究应用
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and energy expenditure, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide is a PPARδ agonist, which means that it activates the PPARδ receptor in cells. PPARδ is a transcription factor that plays a key role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. Activation of PPARδ by N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide results in increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, as well as increase mitochondrial biogenesis and oxidative metabolism. It has also been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide is that it has been extensively studied in animal models and has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and energy expenditure. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases. However, one limitation of using N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide in lab experiments is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet well understood.
未来方向
There are several potential future directions for research on N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide. One area of research could be to further investigate its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of research could be to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand its safety and efficacy in humans.
合成方法
The synthesis of N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide involves a series of chemical reactions. The starting material is 4-methoxyphenol, which is reacted with 2-bromo-1-methylethyl acetate to form 2-(4-methoxyphenoxy)-1-methylethyl acetate. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding enolate, which is then reacted with 2-bromo-2-methylpropanamide to form N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide.
属性
IUPAC Name |
N-[1-(4-methoxyphenoxy)propan-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(2)14(16)15-11(3)9-18-13-7-5-12(17-4)6-8-13/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRBEOJXMNEIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)COC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,6-dimethyl-1H-benzimidazole oxalate](/img/structure/B5396723.png)
![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)
![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)





![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)